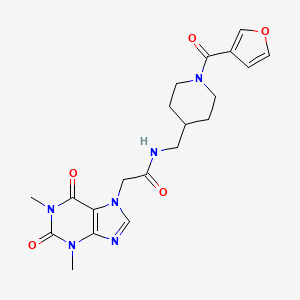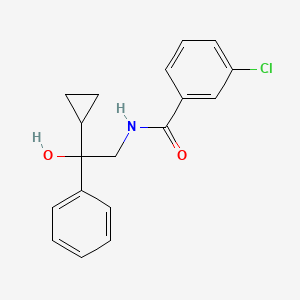![molecular formula C13H11Br2IN2O B2454618 2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol CAS No. 672949-84-7](/img/structure/B2454618.png)
2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol, also known as bimolane, is a synthetic compound. It has a molecular formula of C13H11Br2IN2O and a molar mass of 497.95 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C13H11Br2IN2O . The specific arrangement of these atoms in space, which defines the compound’s 3D structure, is not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Electrophilic substitution involving aminopyridines, including compounds similar to 2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol, has been studied for producing various derivatives with potential biological activities. For instance, Rauckman and Roth (1980) explored the synthesis of related compounds that could inhibit bacterial enzymes, such as dihydrofolate reductase (Rauckman & Roth, 1980).
Potential in Antitumor Agents
- Nguyen et al. (1990) researched the synthesis of pyrido[4,3-b]benzo[e]indoles, a class structurally related to this compound. These compounds showed promising results as antineoplastic agents in vitro and in vivo on various experimental tumor models (Nguyen et al., 1990).
Chemical Synthesis and Modification
- The chemical synthesis and modification of related compounds have been a focus of various studies. For example, Singh and Lesher (1991) described the synthesis of analogs that could potentially have pharmacological applications (Singh & Lesher, 1991).
Pharmacological Applications
- The compound's structure is related to pyridine derivatives, which have been explored for various pharmacological applications, such as inhibitors of human immunodeficiency virus type I (HIV-I) reverse transcriptase, as studied by Ashok and Pallavi (2008) (Ashok & Pallavi, 2008).
Novel Synthesis Techniques
- Akbaba et al. (2010) conducted a study on the synthesis of a natural product, which is structurally related to this compound. This research contributes to the understanding of novel synthetic techniques that could be applied to similar compounds (Akbaba et al., 2010).
Exploration in Heterocyclic Chemistry
- The compound's structural similarities with heterocyclic compounds have led to research in this area, aiming to develop new molecules with potential biological or chemical applications. For example, Mekheimer et al. (1997) explored the synthesis of functionalized pyridines, which could provide insights into the synthesis and applications of this compound (Mekheimer, Mohamed, & Sadek, 1997).
Propiedades
IUPAC Name |
2,4-dibromo-6-[[(5-iodo-3-methylpyridin-2-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2IN2O/c1-7-2-10(16)6-18-13(7)17-5-8-3-9(14)4-11(15)12(8)19/h2-4,6,19H,5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPSGCPGNBGPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2=C(C(=CC(=C2)Br)Br)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

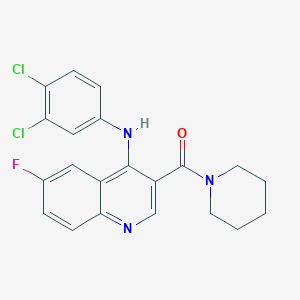
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2454538.png)
![6-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2454539.png)
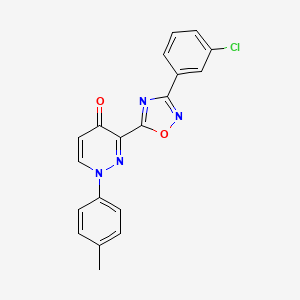
![(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B2454542.png)
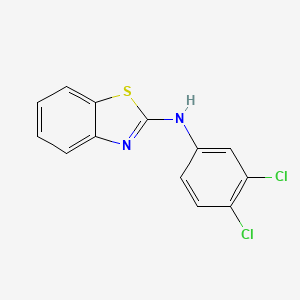

![3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2454548.png)
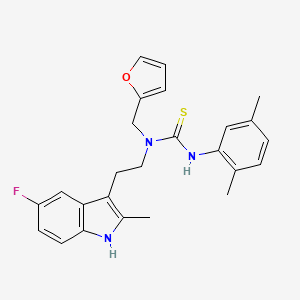
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2454555.png)

